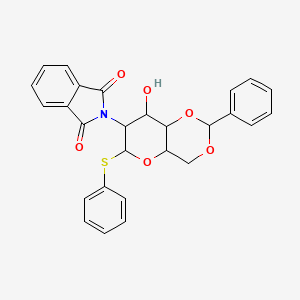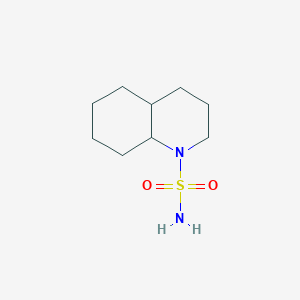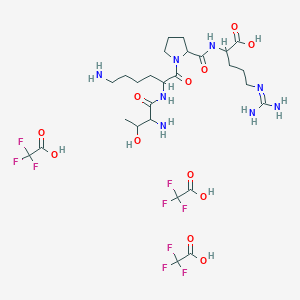
Tuftsin 3TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuftsin 3TFA: is a tetrapeptide composed of the amino acids threonine (Thr), lysine (Lys), proline (Pro), and arginine (Arg). It resides in the Fc-domain of the heavy chain of immunoglobulin G (IgG) and plays a crucial role in immune system function . Its primary sequence is Thr-Lys-Pro-Arg.
Preparation Methods
Synthetic Routes::
- Tuftsin 3TFA can be synthesized using solid-phase peptide synthesis (SPPS) techniques. Sequential coupling of protected amino acids (Thr, Lys, Pro, and Arg) on a solid support yields the desired tetrapeptide.
- Protecting groups are used to prevent unwanted side reactions during peptide assembly.
- The final step involves cleavage from the resin and deprotection to obtain pure this compound.
- While industrial-scale production of this compound is less common, SPPS can be adapted for larger quantities.
- Some companies offer custom peptide synthesis services for research purposes.
Chemical Reactions Analysis
Reactions Undergone::
- Tuftsin 3TFA is stable under physiological conditions.
- It does not readily undergo hydrolysis or other chemical transformations.
- SPPS employs reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).
- Cleavage from the resin typically involves trifluoroacetic acid (TFA) treatment.
- Purification methods include high-performance liquid chromatography (HPLC).
- The major product is the fully assembled this compound tetrapeptide.
Scientific Research Applications
Tuftsin 3TFA has diverse applications:
Immunomodulation: It activates macrophages and microglial cells, enhancing phagocytic activity.
Autoimmune Diseases: Tuftsin administration improves the clinical course of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS).
Antibody Production: Tuftsin-like effects increase epitope-specific antibody production.
Mechanism of Action
- Tuftsin 3TFA exerts its effects through specific receptors on phagocytic cells.
- Upregulation of immunosuppressive Helper-2 T cells (Th2) cytokine transcription factor GATA-3 contributes to its immunomodulatory properties.
Comparison with Similar Compounds
- Tuftsin 3TFA is unique due to its specific sequence and immunomodulatory effects.
- Similar compounds include other immunomodulatory peptides and endogenous metabolites.
Properties
Molecular Formula |
C27H43F9N8O12 |
|---|---|
Molecular Weight |
842.7 g/mol |
IUPAC Name |
2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H40N8O6.3C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3*3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);3*(H,6,7) |
InChI Key |
HFDDBANZTDMERX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


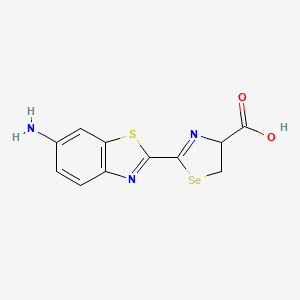
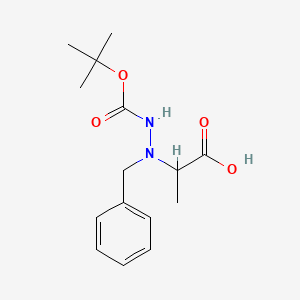
![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)
![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)
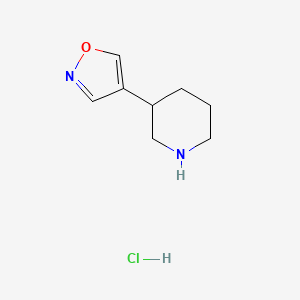
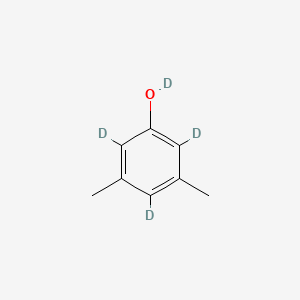
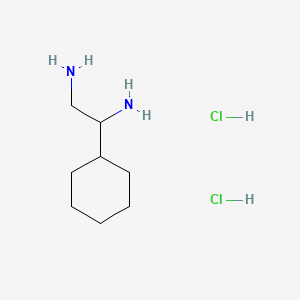
![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)
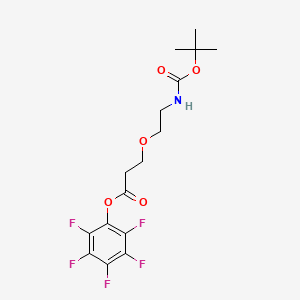
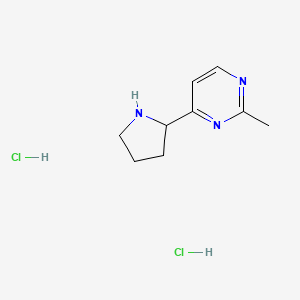
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
